molecular formula C16H22N2O2 B12224907 1-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]piperidine-4-carboxamide

1-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]piperidine-4-carboxamide

Cat. No.: B12224907
M. Wt: 274.36 g/mol
InChI Key: WZGUCUJRHWIYOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]piperidine-4-carboxamide is a synthetic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Preparation Methods

The synthesis of 1-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]piperidine-4-carboxamide involves several steps. One common method includes the following steps:

Industrial production methods may involve optimization of these steps to ensure high yield and purity, often utilizing advanced techniques such as microwave-assisted synthesis .

Chemical Reactions Analysis

1-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the benzofuran ring, using reagents such as halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with various enzymes and receptors, leading to its biological effects. For example, it may inhibit certain enzymes involved in tumor growth or bacterial replication . The exact molecular targets and pathways can vary depending on the specific application and biological system being studied.

Comparison with Similar Compounds

1-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]piperidine-4-carboxamide can be compared with other benzofuran derivatives, such as:

The uniqueness of this compound lies in its specific combination of the benzofuran and piperidine moieties, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H22N2O2

Molecular Weight

274.36 g/mol

IUPAC Name

1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidine-4-carboxamide

InChI

InChI=1S/C16H22N2O2/c17-16(19)13-4-8-18(9-5-13)7-3-12-1-2-15-14(11-12)6-10-20-15/h1-2,11,13H,3-10H2,(H2,17,19)

InChI Key

WZGUCUJRHWIYOT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N)CCC2=CC3=C(C=C2)OCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.